molecular formula C15H13BrCl2N4O B2824514 (2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide CAS No. 725276-54-0

(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide

Cat. No. B2824514
M. Wt: 416.1
InChI Key: SHCUJEPVVBZGSR-QPSGOUHRSA-N
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Description

The compound “(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide” is a complex organic molecule. It contains a hydrazinecarboximidamide group, which is a derivative of hydrazine (a compound with the formula N2H4), and a benzylidene group, which is a type of imine that has a phenyl group attached to a methylene bridge .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzylidene group and the introduction of the halogen atoms (bromine and chlorine). Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and halogen atoms. The presence of the benzylidene group would likely impart some degree of planarity to the molecule, while the halogen atoms would add significant mass and could potentially be involved in halogen bonding interactions .

Scientific Research Applications

Synthesis and Chemical Reactions

Compounds featuring elements such as bromine, chlorine, and hydrazine functional groups are often utilized in the synthesis of complex organic molecules. For example, the use of bromine chloride in the titrimetric determination of organic compounds showcases the utility of bromine in analytical chemistry for precise quantification of substances through titrimetric methods K. Verma et al., 1978. Similarly, the synthesis of pyrazole and pyrazolopyrimidine derivatives from related bromo and hydrazine-containing precursors indicates the role of these functionalities in constructing heterocyclic compounds with potential biological activities Nada M. Abunada et al., 2008.

Antimicrobial and Biological Activities

Compounds bearing structural similarities to (2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide are frequently investigated for their biological activities. For instance, the antimicrobial properties of newer quinazolinones, which can be synthesized from bromo- and hydrazine-related precursors, demonstrate the potential of such molecules in developing new antimicrobial agents J. A. Patel et al., 2006. Additionally, the synthesis and antimicrobial evaluation of 1,2,4‐triazole and 1,3,4‐oxa(thia)diazole derivatives, starting from hydrazide precursors, highlight the significance of these functional groups in creating compounds with potential anti-inflammatory and anticonvulsant activities K. Dawood et al., 2005.

Safety And Hazards

The safety and hazards associated with a compound depend on many factors, including its reactivity, toxicity, and environmental impact. Without specific data, it’s not possible to provide a detailed safety and hazard analysis for this compound .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it shows promise as a drug molecule, for example, future research might focus on optimizing its structure for better efficacy or lower toxicity .

properties

IUPAC Name

2-[(E)-[3-bromo-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrCl2N4O/c16-12-5-9(7-21-22-15(19)20)1-4-14(12)23-8-10-2-3-11(17)6-13(10)18/h1-7H,8H2,(H4,19,20,22)/b21-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCUJEPVVBZGSR-QPSGOUHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NN=C(N)N)Br)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=N/N=C(N)N)Br)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrCl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide

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